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molecular formula C6H7NO2 B1330042 3-Aminobenzene-1,2-diol CAS No. 117001-65-7

3-Aminobenzene-1,2-diol

Cat. No. B1330042
M. Wt: 125.13 g/mol
InChI Key: MGBKJKDRMRAZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07628992B1

Procedure details

Chromaffin cells were prepared from bovine adrenal glands by protease perfusion using the method described by Livett in Physiol. Rev. 64:1103 (1984). The cells were plated at 1×106 cells/well in 24-well plates in Dulbecco's modified Eagle's medium supplemented with 10% fetal calf serum, 8 μM fluorodoxyurine, 50 μg/ml gentamicin, 10 μM cytosine arabinofuranoside, 2.5 μg/ml fungizone, 25 international units/ml penicillin, 25 μg/ml streptomycin and 2 mM glutamine. Experiments were performed 3-8 days after plating. Ca2+-evoked catecholamine release was measured fluorometrically.
Name
gentamicin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cytosine arabinofuranoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fungizone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C@@H](NC)[C@H]1O[C@H](O[C@H:10]2[C@H:15]([OH:16])[C@@H:14]([O:17][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:13]([NH2:29])[CH2:12][C@@H:11]2N)[C@H](N)CC1.OC1O[C@H](CO)[C@@H](O)[C@@H]1O.N1C=CC(N)=NC1=O.C[C@@H]1[C@@H](O)[C@@H](C)[C@H](C)OC(=O)C[C@H](O)C[C@H](O)CC[C@@H](O)[C@H](O)C[C@H](O)C[C@@]2(O)O[C@H]([C@H](C(O)=O)[C@@H](O)C2)C[C@@H](O[C@@H]2O[C@H](C)[C@@H](O)[C@H](N)[C@@H]2O)C=CC=CC=CC=CC=CC=CC=C1.CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.N[C@H](C(O)=O)CCC(=O)N>>[C:15]1([CH:10]=[CH:11][CH:12]=[C:13]([NH2:29])[C:14]=1[OH:17])[OH:16] |f:1.2,4.5|

Inputs

Step One
Name
gentamicin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
Step Two
Name
cytosine arabinofuranoside
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@@H](O)[C@H](O)[C@H](O1)CO.N1C(=O)N=C(N)C=C1
Step Three
Name
fungizone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]
Step Five
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chromaffin cells were prepared from bovine adrenal glands by protease perfusion

Outcomes

Product
Details
Reaction Time
5.5 (± 2.5) d
Name
Type
Smiles
C1(O)=C(O)C(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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